N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE is a complex organic compound that features a benzotriazole moiety linked to an aniline derivative
Properties
Molecular Formula |
C28H42N4O |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-2-tetradecoxyaniline |
InChI |
InChI=1S/C28H42N4O/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-33-28-18-15-14-17-25(28)29-23-32-27-20-19-24(2)22-26(27)30-31-32/h14-15,17-20,22,29H,3-13,16,21,23H2,1-2H3 |
InChI Key |
RAWABVUKTYGERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=C(C=C(C=C3)C)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE typically involves the coupling of a benzotriazole derivative with an aniline derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts. The reaction may proceed through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aniline or benzotriazole derivatives .
Scientific Research Applications
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors, dyes, and polymers.
Mechanism of Action
The mechanism by which N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing the activity of metalloenzymes. Additionally, the aniline derivative can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the aniline derivative.
Tolyltriazole: Another benzotriazole derivative with a tolyl group instead of the aniline derivative.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-(TETRADECYLOXY)ANILINE is unique due to its combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
